molecular formula C19H25N3O2 B6812874 N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide

Cat. No.: B6812874
M. Wt: 327.4 g/mol
InChI Key: ZNYWCYWRKZEMIG-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperazine ring, and a phenyl group

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18-17(16-9-5-2-6-10-16)22(14-13-20-18)19(24)21-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,17H,1,3-4,8,11-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYWCYWRKZEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N2CCNC(=O)C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Cyclohexene Ring: The cyclohexene ring is attached through a Heck reaction, where a halogenated cyclohexene derivative reacts with the piperazine intermediate in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the cyclohexene-piperazine intermediate with a suitable carboxamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine ring is a common motif in many bioactive molecules, suggesting possible applications in drug design and development.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The combination of the piperazine and phenyl groups is found in many drugs, indicating possible applications in treating neurological disorders or as anti-inflammatory agents.

Industry

In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenyl group may enhance binding affinity through π-π interactions. The cyclohexene ring provides structural rigidity, influencing the overall conformation and activity of the molecule.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

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